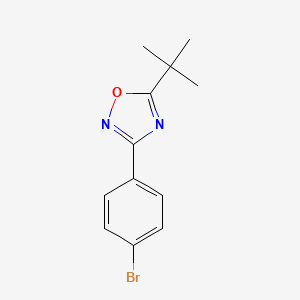

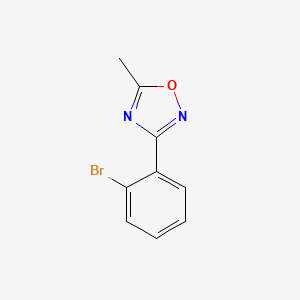

3-(4-Bromophenyl)-5-tert-butyl-1,2,4-oxadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3-(4-Bromophenyl)-5-tert-butyl-1,2,4-oxadiazole" is a derivative of 1,3,4-oxadiazole, a heterocyclic compound characterized by a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom in the ring structure. The presence of the bromophenyl and tert-butyl groups on the oxadiazole ring suggests potential for varied chemical properties and applications, including the possibility of exhibiting mesogenic properties or serving as an intermediate in electrophosphorescent materials .

Synthesis Analysis

The synthesis of related 1,3,4-oxadiazole derivatives often involves the reaction of appropriate hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents such as phosphorus oxychloride. For instance, a series of 2,6-di-tert-butyl-4-(5-aryl-1,3,4-oxadiazol-2-yl)phenols were synthesized by reacting aryl hydrazides with 3,5-di-tert butyl 4-hydroxybenzoic acid . Similarly, the synthesis of 5-bromo-1,3-bis(2-(4'-tert-butylbenzene)-1,3,4-(oxadiazol-5-yl)benzene, a related compound, was achieved using 5-amino-1,3-benzenedicarboxylic acid and 4-tert-butylbenzoyl hydrazine, with the reaction conditions significantly affecting the yield .

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives is characterized by the presence of the oxadiazole ring, which can be further substituted with various functional groups. These substitutions can influence the molecular geometry and intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for the compound's physical properties and biological activity. For example, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, a compound with a similar oxadiazole core, was found to exhibit weak C–H···O interactions and aromatic π–π stacking in its crystal structure .

Chemical Reactions Analysis

1,3,4-Oxadiazole derivatives can participate in various chemical reactions, including Suzuki cross-coupling reactions, which are used to create symmetrically substituted derivatives. For instance, symmetrically substituted derivatives of 2,5-bis(4-arylphenyl)-1,3,4-oxadiazole were prepared from 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole using different boronic acids . These reactions are facilitated by palladium catalysis and can significantly alter the electronic and photophysical properties of the resulting compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by their molecular structure. The presence of aryl groups, for example, affects the UV absorption and photoluminescent properties of these compounds. A study on 2-aryl-5-(4-bromophenyl)-1,3,4-oxadiazole derivatives showed maximum UV absorption wavelengths in the range of 280–301 nm and peak photoluminescent wavelengths between 350–370 nm . Additionally, the antioxidant properties of these compounds can be evaluated using assays such as DPPH and FRAP, with some derivatives exhibiting significant free-radical scavenging ability .

Applications De Recherche Scientifique

Synthesis and Characterization

- The compound 3-(4-Bromophenyl)-5-tert-butyl-1,2,4-oxadiazole and similar oxadiazole derivatives have been synthesized and characterized, contributing to the understanding of their structural and molecular properties. For instance, Maftei et al. (2013) synthesized natural product analogs bearing the oxadiazole ring, including 1-(4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)phenyl)pyrrolidine-2,5-dione, which were evaluated for antitumor activity (Maftei et al., 2013).

Biological Evaluation

- The biological activities of oxadiazole derivatives have been assessed in various studies. For example, Sanjeevarayappa et al. (2015) synthesized tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate and evaluated its antibacterial and anthelmintic activities, demonstrating moderate antimicrobial properties (Sanjeevarayappa et al., 2015).

Electron Transport Materials

- Oxadiazole derivatives, including those similar to 3-(4-Bromophenyl)-5-tert-butyl-1,2,4-oxadiazole, have been studied for their potential as electron transport materials. Liu et al. (2007) reported on new oxadiazole derivatives, highlighting their suitability as electron-transporting or hole-blocking materials for organic optoelectronic devices (Liu et al., 2007).

Fluorescence Resonance Energy Transfer

- Oxadiazole derivatives have been applied in fluorescence resonance energy transfer (FRET) studies. Pujar et al. (2017) synthesized a novel molecule based on Donor-π-Acceptor strategy incorporating oxadiazole and investigated its use in FRET with ZnSe/ZnS quantum dots, demonstrating strong dipole-dipole interaction and high FRET efficiency (Pujar et al., 2017).

Antioxidant Properties

- The antioxidant properties of butylated phenol with oxadiazole and hydrazone moiety have been studied, revealing significant antioxidant activity in certain compounds. This research, such as that by Shakira et al. (2022), emphasizes the potential of oxadiazole derivatives in antioxidant applications (Shakira et al., 2022).

Antimicrobial Activities

- Some oxadiazole derivatives have been synthesized and tested for their antimicrobial activities. For example, Kaneria et al. (2016) explored the antimicrobial potential of 4-(alkyl/aryl)- 3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol, providing insights into the antimicrobial properties of these compounds (Kaneria et al., 2016).

Propriétés

IUPAC Name |

3-(4-bromophenyl)-5-tert-butyl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN2O/c1-12(2,3)11-14-10(15-16-11)8-4-6-9(13)7-5-8/h4-7H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXVWMOMVFJMHJB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=NO1)C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90429261 |

Source

|

| Record name | 3-(4-bromophenyl)-5-tert-butyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90429261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Bromophenyl)-5-tert-butyl-1,2,4-oxadiazole | |

CAS RN |

676131-65-0 |

Source

|

| Record name | 3-(4-bromophenyl)-5-tert-butyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90429261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(Acetylamino)phenyl]acrylic acid](/img/structure/B1277011.png)

![[3-(2-Morpholinoethoxy)phenyl]methanol](/img/structure/B1277016.png)

![5-Benzyl-1-vinyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine-2-carbaldehyde](/img/structure/B1277032.png)

![Benzyl (2S)-2-[(tert-butoxycarbonyl)amino]-5-oxo-5-phenylpentanoate](/img/structure/B1277033.png)